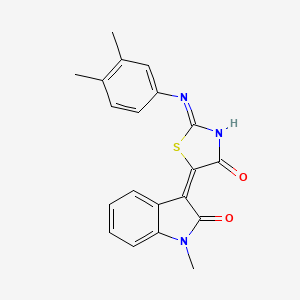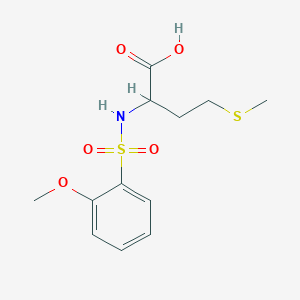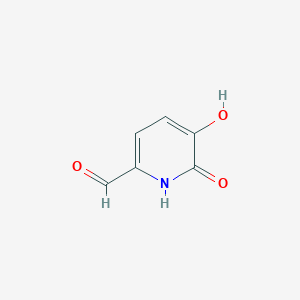![molecular formula C19H22N4O2S B2798452 2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole CAS No. 1211843-82-1](/img/structure/B2798452.png)
2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
DNA Minor Groove Binding
- DNA Binding Properties: Hoechst 33258 and its analogues, which share structural similarities with the query compound, are known for their strong affinity to bind to the minor groove of double-stranded DNA, particularly at AT-rich sequences. These compounds are utilized in cellular biology for chromosome staining and DNA content analysis due to their ability to permeate cells easily. Their application extends to radioprotectors and topoisomerase inhibitors, highlighting their potential in rational drug design and molecular biology research (Issar & Kakkar, 2013).
Antifungal and Immunomodulating Activities
- Antifungal and Immunomodulating Research: Research on 1,4-benzothiazine azole derivatives, which may share structural similarities, demonstrates significant antifungal activity against Candida species. These studies suggest that ether derivatives in particular show strong in vivo activity, potentially due to metabolic conversion to active compounds or by enhancing the immune response. This dual action of direct antifungal effects and immunomodulation suggests a promising avenue for therapeutic application and the importance of chemical structure in biological activity (Schiaffella & Vecchiarelli, 2001).
Antimicrobial Properties
- Antimicrobial Activity: Imidazole and its derivatives, including potentially related compounds, are used in pharmaceuticals for their antimicrobial properties. These compounds serve as raw materials for anti-fungal and bactericide manufacturing, emphasizing the versatility and significance of the imidazole ring in developing antimicrobial agents. The continued synthesis of imidazole derivatives is critical for combating microbial resistance and developing new strategies against emerging strains (American Journal of IT and Applied Sciences Research, 2022).
Chemokine Receptor Antagonism
- Allergy and Inflammation: Small molecule antagonists targeting the CCR3 chemokine receptor, including structures incorporating elements like piperazine, have been explored for their potential to treat allergic conditions such as asthma and allergic rhinitis. This research underscores the therapeutic potential of structurally diverse antagonists in modulating immune responses and treating allergic diseases, reflecting the importance of chemical scaffolds in drug discovery (Willems & IJzerman, 2009).
Eigenschaften
IUPAC Name |
2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-14-7-8-16(13-15(14)2)26(24,25)23-11-9-22(10-12-23)19-20-17-5-3-4-6-18(17)21-19/h3-8,13H,9-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYTVVIRNAPSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![12-[(2-chlorophenyl)methyl]-13-[(2-methoxyethyl)amino]-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2798369.png)

![5-butyl-2-(4-chlorophenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2798374.png)


![2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2798379.png)
![(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2798381.png)
![2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B2798383.png)
![N-{5-[(3,4-Dichlorophenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide](/img/structure/B2798384.png)

![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one](/img/structure/B2798387.png)
![2-methoxy-5-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2798390.png)


